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Compound of Interest

2-Isopropyl-4-methylpyridin-3-
Compound Name:
amine

cat. No.: B2359670

Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 2-Isopropyl-4-methylpyridin-3-amin fur das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung fiir die Geschaftsleitung

Dieser Leitfaden bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung
des vielseitigen Molekil-Grundgerusts 2-Isopropyl-4-methylpyridin-3-amin. Dieses Molekul ist
ein wichtiger Baustein in der medizinischen Chemie, insbesondere als bekanntes Intermediat
fur die Synthese von KRAS G12C-Inhibitoren, die in der Krebstherapie eingesetzt werden[1][2].
Die strategische Modifikation seiner primaren Aminogruppe ermdglicht die systematische
Erforschung des chemischen Raums und die Generierung von Molekulbibliotheken. Solche
Bibliotheken sind entscheidend fur das Screening auf neue biologische Aktivitaten und die
Aufklarung von Struktur-Wirkungs-Beziehungen (SAR). Wir stellen validierte, schrittweise
Protokolle fur die Synthese von Amid-, Sulfonamid- und Harnstoffderivaten vor. Dartiber hinaus
wird ein allgemeiner Arbeitsablauf fir die Vorbereitung der Verbindungen und das
anschlieBende biologische Screening, beispielsweise in antibakteriellen Assays, beschrieben.

Einleitung: Die strategische Bedeutung der
Derivatisierung
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In der modernen Wirkstoffforschung ist die Identifizierung und Optimierung von Leitstrukturen
ein zentraler Prozess. Das Grundgerist der Aminopyridine hat sich aufgrund seiner
weitreichenden pharmakologischen Eigenschaften, die von antibakteriellen bis hin zu anti-
inflammatorischen Wirkungen reichen, als dulRerst wertvoll erwiesen[3][4][5][6]. 2-Isopropyl-4-
methylpyridin-3-amin dient als ausgezeichneter Ausgangspunkt. Seine Struktur vereint einen
heterozyklischen Pyridinring, der fur pharmakokinetische Eigenschaften und molekulare
Interaktionen vorteilhaft sein kann, mit einer reaktiven primaren Aminogruppe an der 3-
Position.

Die Derivatisierung dieser Aminogruppe ist eine bewéhrte Strategie, um:

« Die Bioaktivitat zu modulieren: Kleine Anderungen an der Molekiilstruktur kénnen die Affinitat
zu einem biologischen Ziel signifikant verandern.

o Physikochemische Eigenschaften zu optimieren: Léslichkeit, Stabilitat und
Membranpermeabilitdt konnen gezielt verbessert werden.

o Struktur-Wirkungs-Beziehungen (SAR) zu etablieren: Durch den systematischen Vergleich
der Aktivitat verschiedener Derivate konnen Ruckschlisse auf die fur die Wirkung
entscheidenden strukturellen Merkmale gezogen werden.

Dieser Leitfaden konzentriert sich auf drei fundamentale und hochrelevante Klassen von
Derivaten: Amide, Sulfonamide und Harnstoffe. Diese funktionellen Gruppen sind in
zugelassenen Medikamenten allgegenwartig und bieten vielfaltige Moglichkeiten far
Wasserstoffbrickenbindungen und andere molekulare Wechselwirkungen.

Das Ausgangsmolekiil: Eigenschaften und
Reaktivitat

Das Kernmolekul 2-Isopropyl-4-methylpyridin-3-amin ist der Dreh- und Angelpunkt aller hier
beschriebenen Synthesen.

Struktur und Eigenschaften:
e Chemische Bezeichnung: 2-1sopropyl-4-methylpyridin-3-amin

o CAS-Nummer: 1698293-93-4
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e Summenformel: CoH14N:2
o Erscheinungsbild: Weil3er bis gelber Feststoff oder Fllssigkeit

Reaktives Zentrum: Die primare Aminogruppe (-NHz2) in Position 3 ist nukleophil und somit der
primare Angriffspunkt fir die Reaktion mit Elektrophilen. lhre Reaktivitat wird durch die
Molekuilumgebung beeinflusst:

» Elektronische Effekte: Der Pyridinring wirkt elektronenziehend, was die Nukleophilie des
Amins im Vergleich zu einem aliphatischen Amin leicht verringern kann.

» Sterische Hinderung: Die benachbarte Isopropylgruppe in Position 2 bt eine signifikante
sterische Hinderung aus. Dies ist ein entscheidender Faktor bei der Wahl der
Reaktionsbedingungen und Reagenzien, da zu sperrige Elektrophile mdglicherweise nur
langsam oder gar nicht reagieren.

Syntheseprotokolle fir die Derivatisierung

Die folgenden Protokolle sind als robuste Standardverfahren konzipiert. Alle Reaktionen sollten
unter einer inerten Atmosphére (z. B. Stickstoff oder Argon) und mit trockenen Losungsmitteln
durchgefuhrt werden, um Nebenreaktionen mit Wasser zu minimieren.

Strategie 1: Synthese von Amid-Derivaten

Amide sind eine der stabilsten und haufigsten funktionellen Gruppen in der pharmazeutischen
Chemie. Ihre Fahigkeit, als Wasserstoffbriicken-Donoren und -Akzeptoren zu fungieren, macht
sie fur die Interaktion mit biologischen Zielstrukturen auf3erst wertvoll.

Diese klassische Methode ist sehr effizient fir die Bildung von Amidbindungen und eignet sich
gut fur eine Vielzahl von Acylchloriden.

Begriindung der Methodik: Saurechloride sind hochreaktive Elektrophile. Die Reaktion erzeugt
Salzsaure (HCI) als Nebenprodukt, die durch eine Base neutralisiert werden muss, um eine
Protonierung und Deaktivierung des Ausgangsamins zu verhindern. Triethylamin (TEA) oder
Pyridin sind hierflr gangige Basen.

Schritt-flr-Schritt-Protokoll:
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 Vorbereitung: Losen Sie 1,0 Aquivalent 2-Isopropyl-4-methylpyridin-3-amin und 1,5
Aquivalente einer organischen Base (z. B. Triethylamin) in einem geeigneten trockenen
aprotischen Lésungsmittel (z. B. Dichlormethan, DCM oder Tetrahydrofuran, THF) in einem
Rundkolben. Kihlen Sie die Losung in einem Eisbad auf O °C.

e Reagenzzugabe: Losen Sie 1,1 Aquivalente des gewiinschten Saurechlorids in trockenem
DCM und geben Sie es tropfenweise unter Ruhren zur gekihlten Aminlésung hinzu.

o Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwarmen und rihren Sie
fur 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dinnschichtchromatographie (DC)
oder LC-MS verfolgt werden.

o Aufarbeitung: Verdiinnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische
Phase nacheinander mit einer gesattigten Natriumbicarbonatlésung (NaHCOs), Wasser und
einer gesattigten Kochsalzlésung (Sole).

« Isolierung: Trocknen Sie die organische Phase Uber wasserfreiem Natriumsulfat (Na2S0a4),
filtrieren Sie und entfernen Sie das Losungsmittel im Rotationsverdampfer.

» Reinigung: Reinigen Sie den Rohprodukt-Ruckstand mittels Saulenchromatographie auf
Kieselgel, um das reine Amid-Derivat zu erhalten.

L . . Typische
Reagenz (Beispiel) Base Lésungsmittel . .
Reaktionszeit
Acetylchlorid Triethylamin DCM 2h
Benzoylchlorid Triethylamin DCM 4h
Cyclohexancarbonylc o
) Pyridin THF 12 h
hlorid
4-
Methoxybenzoylchlori Triethylamin DCM 4 h
d

Tabelle 1: Beispielhafte Bedingungen fir die Amid-Synthese mit Saurechloriden.
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Diese Methode ist milder und hat einen breiteren Anwendungsbereich, da sie direkt von freien
Carbonsauren ausgeht und die oft instabilen S&urechloride umgeht.

Begrindung der Methodik: Kopplungsreagenzien wie HATU (1-
[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat)
aktivieren die Carbonséure in situ zu einem reaktiven Ester, der dann effizient mit dem Amin
reagiert. Eine Base wie Diisopropylethylamin (DIPEA) ist erforderlich, um den pH-Wert zu
steuern.

Schritt-fir-Schritt-Protokoll:

 Vorbereitung: Losen Sie 1,0 Aquivalent der Carbonséaure, 1,1 Aquivalente HATU und 2,0
Aquivalente DIPEA in einem trockenen aprotischen Losungsmittel (z. B. Dimethylformamid,
DMF). Rihren Sie fur 15 Minuten bei Raumtemperatur zur Voraktivierung.

e Reagenzzugabe: Geben Sie 1,0 Aquivalent 2-Isopropyl-4-methylpyridin-3-amin (gelost in
einer minimalen Menge DMF) zur aktivierten Saureldésung.

o Reaktion: Ruhren Sie die Mischung fir 4-24 Stunden bei Raumtemperatur. Verfolgen Sie
den Reaktionsfortschritt mittels DC oder LC-MS.

» Aufarbeitung: Giel3en Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt
mehrmals mit Ethylacetat.

 Isolierung und Reinigung: Kombinieren Sie die organischen Phasen, waschen Sie sie mit
Wasser und Sole, trocknen Sie sie Giber Na2SO4 und dampfen Sie sie ein. Reinigen Sie das
Rohprodukt mittels Saulenchromatographie.

Strategie 2: Synthese von Sulfonamid-Derivaten

Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in vielen antibakteriellen und
antiviralen Medikamenten zu finden sind[7].

Begrundung der Methodik: Ahnlich wie bei der Acylierung reagiert das Amin mit einem
reaktiven Sulfonylchlorid. Pyridin wird hier oft als Base und Katalysator bevorzugt.

Schritt-fir-Schritt-Protokoll:
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 Vorbereitung: Losen Sie 1,0 Aquivalent 2-Isopropyl-4-methylpyridin-3-amin in trockenem
Pyridin (das als Losungsmittel und Base dient) und kihlen Sie auf 0 °C.

« Reagenzzugabe: Geben Sie 1,1 Aquivalente des gewiinschten Sulfonylchlorids (z. B.
Benzolsulfonylchlorid oder p-Toluolsulfonylchlorid) portionsweise oder als Lésung in wenig
DCM hinzu.

o Reaktion: Ruhren Sie die Mischung bei 0 °C fur 1 Stunde und anschlie3end bei
Raumtemperatur fur 12-24 Stunden.

o Aufarbeitung: Entfernen Sie das Pyridin im Vakuum. Lésen Sie den Rickstand in DCM oder
Ethylacetat und waschen Sie ihn mit 1 M Salzsaure (um tberschissiges Pyridin zu
entfernen), Wasser und Sole.

e |solierung und Reinigung: Trocknen Sie die organische Phase lUber Na2SOa4, filtrieren Sie
und dampfen Sie sie ein. Reinigen Sie das Produkt mittels Saulenchromatographie oder
Kristallisation.

Reagenz (Beispiel) Lésungsmittel/Base Typische Reaktionszeit
Benzolsulfonylchlorid Pyridin 16 h
p-Toluolsulfonylchlorid Pyridin 16 h
Methansulfonylchlorid DCM / Triethylamin 6 h

Tabelle 2: Beispielhafte Bedingungen fur die Sulfonamid-Synthese.

Strategie 3: Synthese von Harnstoff-Derivaten

Harnstoffe sind exzellente Wasserstoffbriicken-Donoren und -Akzeptoren und spielen eine
wichtige Rolle in der Enzyminhibitor-Forschung.

Begriindung der Methodik: Die Reaktion mit einem Isocyanat ist der direkteste Weg zur
Harnstoffsynthese. Es handelt sich um eine Additionsreaktion ohne Nebenprodukte, was die
Aufarbeitung oft vereinfacht.

Schritt-fur-Schritt-Protokoll:
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« Vorbereitung: Losen Sie 1,0 Aquivalent 2-Isopropyl-4-methylpyridin-3-amin in einem
trockenen aprotischen Losungsmittel wie THF oder DCM.

« Reagenzzugabe: Geben Sie 1,05 Aquivalente des gewiinschten Isocyanats (z. B.
Phenylisocyanat) tropfenweise bei Raumtemperatur hinzu. Die Reaktion ist oft leicht
exotherm.

o Reaktion: Ruhren Sie fur 1-6 Stunden bei Raumtemperatur. In vielen Fallen fallt das Produkt
direkt aus der Losung aus.

« Isolierung: Falls ein Niederschlag entsteht, filtrieren Sie das Produkt ab, waschen es mit
kaltem Losungsmittel und trocknen es. Andernfalls entfernen Sie das Lésungsmittel im
Vakuum.

e Reinigung: Eine weitere Reinigung ist oft nicht notwendig. Falls doch, kann eine
Umkristallisation oder eine kurze Saulenchromatographie durchgefihrt werden.

Abbildung 1: Allgemeine Reaktionsschemata zur Derivatisierung des Aminopyridin-
Grundgerists.

Analytische Charakterisierung der Derivate

Die Bestatigung der Struktur und Reinheit jeder synthetisierten Verbindung ist ein
unverzichtbarer Schritt vor dem biologischen Screening, um verlassliche und reproduzierbare
Ergebnisse zu gewéhrleisten.

o Strukturbestatigung:

o NMR-Spektroskopie (*H, 13C): Zur Uberpriifung der korrekten chemischen Struktur und
des Substitutionsmusters.

o Massenspektrometrie (MS): Zur Bestatigung des Molekulargewichts des Produkts.
e Reinheitsanalyse:

o Hochleistungsflissigkeitschromatographie (HPLC): Zur Quantifizierung der Reinheit
(typischerweise >95 % fur Screening-Verbindungen).
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Arbeitsablauf fiir das biologische Screening

Nach der Synthese und Charakterisierung wird die neu erstellte Bibliothek von Derivaten fir
biologische Assays vorbereitet.
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Biologischer Screening-Workflow

1. Synthese der
Derivat-Bibliothek

2. Reinigung & Analytik
(HPLC, LC-MS, NMR)
3. Probenvorbereitung
(Losen in DMSO)

4. Platten-Formatierung
(Stamm- & Arbeitsplatten)

5. Biologischer Assay

(z.B. antibakterieller MIC-Test)

6. Datenerfassung
(z.B. OD600-Messung)
7. Datenanalyse
(Hits identifizieren)
8. Hit-Bestdtigung &
SAR-Analyse

l{erativer Zyklus

Design der

ndchsten Generation

Click to download full resolution via product page

Abbildung 2: Schematischer Arbeitsablauf vom synthetisierten Derivat bis zur SAR-Analyse.
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Protokoll 5.1: Allgemeine Vorbereitung der Screening-

Platten

¢ Solubilisierung: Losen Sie jede gereinigte Verbindung in 100 % Dimethylsulfoxid (DMSO) zu
einer hohen Stammkonzentration (z. B. 10 mM).

o Stammplatten: Uberfiihren Sie die DMSO-Stammlésungen in ein geeignetes Plattenformat
(z. B. 96-Well-Platten) fur die Lagerung.

o Arbeitsplatten: Erstellen Sie durch serielle Verdinnung der Stammlésungen Arbeitsplatten
mit den fiir den Assay erforderlichen Konzentrationen.

Protokoll 5.2: Beispiel-Assay - Bestimmung der
minimalen Hemmkonzentration (MHK)

Dieses Protokoll beschreibt einen Standard-Bouillon-Mikrodilutionsassay zur Prifung der
antibakteriellen Aktivitat.

o Vorbereitung: Fillen Sie die Wells einer 96-Well-Platte mit Nahrmedium (z. B. Muller-Hinton-
Bouillon).

 Verdiinnungsreihe: Ubertragen Sie eine kleine Menge der Verbindungen von der
Arbeitsplatte in die erste Spalte der Assay-Platte und erstellen Sie eine serielle
Verdunnungsreihe tber die Platte.

¢ Inokulation: Fugen Sie jedem Well eine standardisierte Suspension des zu testenden
Bakterienstammes hinzu.

o Kontrollen: Fiigen Sie unbedingt Kontrollen hinzu:
o Positivkontrolle: Bakterien mit einem bekannten Antibiotikum.
o Negativkontrolle (Wachstum): Bakterien mit DMSO (Vehikel), aber ohne Verbindung.

o Sterilitatskontrolle: Nur Medium.
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 Inkubation: Inkubieren Sie die Platten unter geeigneten Bedingungen (z. B. 37 °C fiir 18-24
Stunden).

e Auswertung: Bestimmen Sie das Bakterienwachstum visuell oder durch Messung der
optischen Dichte (ODeoo). Die MHK ist die niedrigste Konzentration der Verbindung, bei der
kein sichtbares Wachstum auftritt.

Schlussfolgerung

Das Grundgerust des 2-Isopropyl-4-methylpyridin-3-amins stellt eine hervorragende Plattform
fur die Entwicklung von Wirkstoffkandidaten dar. Die in diesem Leitfaden beschriebenen
robusten und vielseitigen Protokolle zur Synthese von Amiden, Sulfonamiden und Harnstoffen
ermdoglichen die effiziente Erstellung diverser Molektlbibliotheken. Ein systematischer Ansatz,
der Synthese, Charakterisierung und einen strukturierten Screening-Workflow kombiniert, ist
der Schlissel zur Identifizierung neuer bioaktiver Verbindungen und zur Beschleunigung des
Wirkstoff-Entdeckungsprozesses. Die aus diesen Studien gewonnenen SAR-Daten bilden die
Grundlage fur nachfolgende, hypothesengesteuerte Optimierungszyklen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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